Ethyl pentadec-2-enoate
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Overview
Description
Ethyl pentadec-2-enoate is an organic compound with the molecular formula C17H32O2. It is an ester formed from pentadecenoic acid and ethanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl pentadec-2-enoate can be synthesized through the esterification of pentadecenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl pentadec-2-enoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to pentadecenoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: Pentadecenoic acid and ethanol.
Reduction: Pentadec-2-en-1-ol.
Oxidation: Pentadecenoic acid.
Scientific Research Applications
Ethyl pentadec-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, although more research is needed to confirm its efficacy.
Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl pentadec-2-enoate involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases in biological systems, releasing pentadecenoic acid and ethanol. The released pentadecenoic acid can then interact with cellular pathways, potentially exerting biological effects such as anti-inflammatory or antimicrobial actions .
Comparison with Similar Compounds
Ethyl acetate: A common ester with a similar structure but shorter carbon chain.
Methyl butyrate: Another ester with a pleasant odor, used in the flavor industry.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and flavorings.
Uniqueness: Ethyl pentadec-2-enoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter esters. Its specific structure allows for unique interactions in biological systems and distinct applications in the fragrance industry .
Properties
CAS No. |
165601-77-4 |
---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
ethyl pentadec-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-4-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
MXMABNZXUFMCGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CC(=O)OCC |
Origin of Product |
United States |
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